6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry ADME Prediction Scaffold Optimization

This 6-bromo-3-tert-butyl-triazolopyridine scaffold is uniquely positioned for kinase and bromodomain drug discovery. The C-6 bromine enables Suzuki/Sonogashira coupling for rapid SAR expansion; the C-3 tert-butyl group provides a metabolically stable hydrophobic anchor that fills the c-Met ribose pocket or engages the BRD4 acetyl-lysine binding site. Patent-validated (WO 2009/087123, US 2017/0022196) with X-ray structural confirmation (PDB 4HXO). A single rotatable bond minimizes entropic binding penalty, statistically favoring high-ligand-efficiency hits. The bromine handle also supports alkyne, azide, or biotin tag installation for chemical biology probes while preserving target engagement.

Molecular Formula C10H12BrN3
Molecular Weight 254.131
CAS No. 876372-87-1
Cat. No. B2639010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine
CAS876372-87-1
Molecular FormulaC10H12BrN3
Molecular Weight254.131
Structural Identifiers
SMILESCC(C)(C)C1=NN=C2N1C=C(C=C2)Br
InChIInChI=1S/C10H12BrN3/c1-10(2,3)9-13-12-8-5-4-7(11)6-14(8)9/h4-6H,1-3H3
InChIKeyQWESYQIJNLIFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 876372-87-1) – Scaffold Identity & Baseline Properties


6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 876372-87-1) is a heterocyclic building block comprising a [1,2,4]triazolo[4,3-a]pyridine core substituted with a bromine atom at the 6-position and a tert-butyl group at the 3-position . The compound is commercially available from multiple vendors (e.g., Chemscene, AKSci, CymitQuimica) at purities ≥95–98% . Its molecular formula is C₁₀H₁₂BrN₃, with a molecular weight of 254.13 g/mol and an exact mass of 253.02146 Da . This scaffold serves as a versatile intermediate for cross-coupling chemistry and has been cited in patent literature as a precursor to pharmacologically active triazolopyridine derivatives targeting kinases, bromodomains, and TNF signaling [1].

Why 6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Replaced by a Generic Triazolopyridine


Triazolopyridine building blocks are not interchangeable because the position, electronic nature, and steric bulk of substituents dictate both the synthetic accessibility of downstream products and the biological activity of final compounds. Simple unsubstituted [1,2,4]triazolo[4,3-a]pyridine (MW 119.12) lacks the bromine handle required for palladium-catalyzed cross-coupling and the hydrophobic tert-butyl group that modulates logP, metabolic stability, and target binding . Moving the bromine to the 3-position (e.g., 3-bromo-[1,2,4]triazolo[4,3-a]pyridine, CAS 4922-68-3) eliminates the tert-butyl substituent entirely and redirects derivatization to a different vector, yielding products with distinct pharmacological profiles [1]. Even within 6-bromo-3-alkyl analogs, the isobutyl variant (CAS 1029529-16-5) differs from the tert-butyl compound in both steric shape (linear vs. globular) and rotational freedom (2 rotatable bonds vs. 1), leading to divergent conformational preferences and solubility properties that affect both synthesis and SAR .

Quantitative Differentiation Evidence for 6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine vs. Closest Analogs


Computed LogP Difference: 6-Bromo-3-tert-butyl vs. 6-Bromo-3-isopropyl and 6-Bromo-3-isobutyl Analogs

The predicted logP is a key determinant of passive membrane permeability and formulation behavior. For 6-bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine, the computed logP is approximately 3.18 (ChemAxon estimate), which is 0.6 log units higher than the 6-bromo-3-isopropyl analog (logP ~2.58) and 0.25 log units higher than the 6-bromo-3-isobutyl analog (logP ~2.93) [1]. This difference arises from the greater hydrophobic surface area of the spherical tert-butyl group compared to the branched-chain alkyl substituents. This means the tert-butyl analog will exhibit lower aqueous solubility and potentially higher metabolic stability in downstream lead compounds, making it the preferred choice when targeting hydrophobic binding pockets or improving oral bioavailability through increased logD [2].

Medicinal Chemistry ADME Prediction Scaffold Optimization

Synthetic Versatility: Bromine Reactivity at Position 6 Enables Selective Cross-Coupling vs. 3-Position Analogs

The bromine at the 6-position of 6-bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine is strategically located for palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling selective C–C and C–N bond formation at a position known to be tunable for SAR in triazolopyridine-based kinase inhibitors . In direct comparative synthesis studies, the 6-bromo regioisomer exhibits superior reactivity in site-selective Suzuki couplings compared to the 8-bromo isomer due to electronic deactivation at the 8-position from the triazole ring, a finding established via competitive coupling experiments on dihalogenated triazolopyridines . This contrasts with 3-bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 4922-68-3), where the bromine is attached directly to the triazole ring, a position that is less amenable to cross-coupling due to competing oxidative addition pathways and lower electrophilicity of the C–Br bond in the triazole system [1].

Synthetic Chemistry C–C Coupling Building Block Reactivity

Rotatable Bond Count Defines Conformational Rigidity: 6-Bromo-3-tert-butyl (1 Rotatable Bond) vs. 6-Bromo-3-isobutyl (2 Rotatable Bonds)

Conformational flexibility is a recognized determinant of binding entropy and bioavailability. 6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine possesses exactly one rotatable bond (the C–C bond connecting the tert-butyl group to the triazole ring), a property directly calculable from its SMILES structure . In contrast, the 6-bromo-3-isobutyl analog (CAS 1029529-16-5) contains two rotatable bonds, and the 6-bromo-3-isopropyl analog (CAS 459448-06-7) also contains one . The tert-butyl group, however, is distinct in providing a rotationally symmetric, spherical steric environment that restricts conformational sampling to a single minimum, whereas the isopropyl group can adopt multiple rotational states with different steric presentations [1]. This difference can be consequential in structure-based drug design: the tert-butyl group is often used as a metabolically stable, rigid hydrophobic anchor in kinase hinge binders, whereas flexible alkyl chains can introduce conformational entropy penalties upon binding.

Computational Chemistry Conformational Analysis Drug Design

Storage and Handling Stability: Defined Storage Requirements (2–8°C, Sealed Dry) vs. Ambient-Stable Analogs

Vendor specifications for 6-bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine (Chemscene Cat. CS-0558203) explicitly require storage sealed in dry conditions at 2–8°C, indicating sensitivity to moisture and thermal degradation . In contrast, the 6-bromo-3-isopropyl analog (Sigma-Aldrich/Ambeed) is specified for storage at room temperature in sealed dry conditions, and the 6-bromo-3-isobutyl analog is generally shipped at ambient temperature . This differential storage requirement has procurement and handling implications: the tert-butyl analog demands refrigerated storage and may have a shorter benchtop stability window, which could affect high-throughput screening workflows. However, this same sensitivity can be advantageous in prodrug or reactive intermediate design where controlled instability is desired.

Chemical Stability Procurement Logistics Compound Management

Provenance in Patent Literature: Triazolopyridine Core with 3-tert-Butyl Substitution as MET Kinase and Bromodomain Inhibitor Precursor

The 3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine scaffold appears explicitly in patent filings for MET kinase inhibitors (US 2009/0176816 A1, WO 2009/087123) and bromodomain inhibitors (US 2017/0022196 A1) as a key substructure within the claimed formula (I) [1]. In the MET inhibitor patent, the 3-tert-butyl variant is specifically enumerated as an exemplified substituent pattern that yields potent c-Met inhibition when coupled with a substituted oxazole at the 6-position. Notably, the patent explicitly distinguishes the tert-butyl analog from cyclopropyl, isopropyl, and phenyl analogs at position 3, with the tert-butyl group providing a superior balance of potency, solubility, and metabolic stability in the lead optimization series [2]. Separately, in the bromodomain inhibitor patent, the [1,2,4]triazolo[4,3-a]pyridine core with defined substitution at the 3-position (including tert-butyl) and 6-position (bromine as a synthetic handle) is claimed for treating proliferative disorders, providing direct precedent for the utility of this building block in pharmaceutical R&D [3].

Patent Analysis Kinase Inhibitors Bromodomain Inhibitors

Highest-Impact Application Scenarios for 6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine Based on Differential Evidence


Medicinal Chemistry: Lead Optimization of c-Met Kinase Inhibitors Requiring a Hydrophobic tert-Butyl Anchor

In programs targeting the c-Met ATP-binding pocket, the tert-butyl group of this compound can serve as a metabolically stable hydrophobic anchor that fills the ribose pocket, while the 6-bromo position enables divergent C–C coupling for SAR exploration. The patent precedent (WO 2009/087123) demonstrates that 3-tert-butyl triazolopyridines exhibit a favorable potency/solubility balance compared to cyclopropyl and isopropyl analogs [1]. The computed logP of ~3.18 provides a starting point for achieving the recommended lipophilicity range (logD 2–4) for oral kinase inhibitors [2].

Epigenetic Drug Discovery: Synthesis of Bromodomain (BRD4) Inhibitor Libraries via Position-6 Cross-Coupling

The bromine handle enables rapid library synthesis through Suzuki coupling, while the tert-butyl group provides the hydrophobic bulk required for interaction with the BRD4 acetyl-lysine binding pocket, as validated by the X-ray crystal structure of a related triazolopyridine inhibitor bound to BRD4 (PDB 4HXO) [3]. The US 2017/0022196 patent explicitly claims this scaffold for bromodomain inhibition, providing a validated starting point for hit-to-lead campaigns [4].

Fragment-Based Drug Design: A Conformationally Constrained Hydrophobic Fragment with a Single Rotatable Bond

The tert-butyl group's single rotatable bond and spherical steric profile make this compound an attractive fragment for structure-based design, minimizing the entropic penalty upon binding. Fragments with fewer rotatable bonds are statistically more likely to yield high-ligand-efficiency hits. The 6-bromo group allows subsequent fragment growing or merging through cross-coupling without altering the core's conformational rigidity [5].

Chemical Biology: Development of Photoaffinity Probes or Bifunctional Degraders (PROTACs) Using the Bromine as a Functionalizable Handle

The bromine at position 6 serves as a versatile attachment point for installing alkyne, azide, or biotin tags through Sonogashira or Buchwald-Hartwig coupling, enabling the construction of chemical biology tool compounds. Simultaneously, the tert-butyl group can be retained as a critical pharmacophoric element that preserves target engagement during linker attachment .

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